molecular formula C11H15NOS B2819200 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] CAS No. 1310425-71-8

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

Cat. No. B2819200
CAS RN: 1310425-71-8
M. Wt: 209.31
InChI Key: KARGZLCFESUWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran], also known as DHP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. DHP has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has several advantages for use in lab experiments, including its unique structure, ability to bind to specific receptors, and potential applications in various fields of scientific research. However, 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] also has some limitations, including its relatively low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran], including the development of new synthesis methods, the study of its potential applications in various fields of scientific research, and the investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to determine the potential toxicity of 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] and to develop safe and effective dosing regimens.

Synthesis Methods

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has been synthesized through several methods, including one-pot synthesis and multi-step synthesis. One-pot synthesis involves the reaction of piperidine, thiophene-2-carboxylic acid, and 2,3-dihydrofuran in the presence of a catalyst such as trifluoroacetic acid. Multi-step synthesis involves the reaction of 2,3-dihydrofuran with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)tetrahydrofuran, which is then reacted with piperidine to form 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran].

Scientific Research Applications

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has been found to exhibit promising applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has been studied for its potential use as a drug scaffold due to its unique structure and ability to bind to specific receptors. In material science, 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has been studied for its potential use in the development of organic semiconductors due to its electron-rich structure. In organic synthesis, 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has been studied for its potential use as a building block for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)9-2-8-14-10(1)9/h2,8,12H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARGZLCFESUWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

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